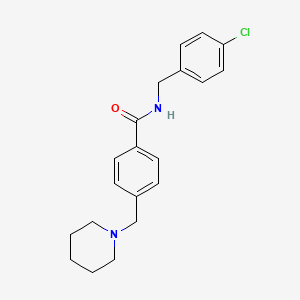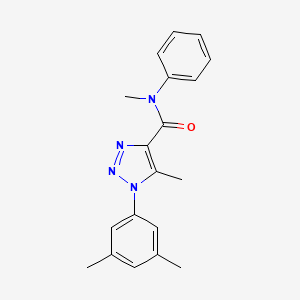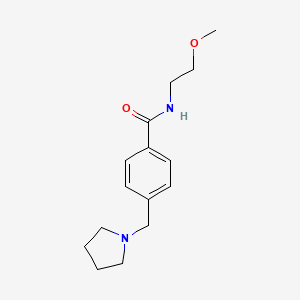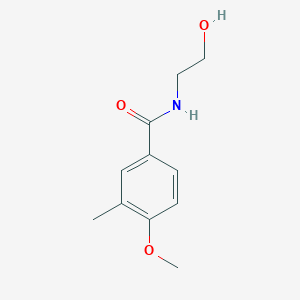
N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide, also known as BGB-324, is a small molecule inhibitor of Axl kinase. Axl is a receptor tyrosine kinase that plays a crucial role in cancer progression, metastasis, and drug resistance. Therefore, BGB-324 has been extensively studied as a potential therapeutic agent for various types of cancer.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide can be further elucidated to optimize its clinical use and develop more potent inhibitors of Axl kinase.
In conclusion, N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide is a promising therapeutic agent for the treatment of various types of cancer. Its specificity for Axl kinase, ability to inhibit cancer cell growth and metastasis, and potential to overcome drug resistance make it an attractive target for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide in lab experiments include its specificity for Axl kinase, its ability to inhibit cancer cell growth and metastasis, and its potential to overcome drug resistance. However, the limitations of using N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide include its potential toxicity to normal cells, its limited bioavailability, and its variable efficacy in different types of cancer.
Orientations Futures
There are several future directions for the research and development of N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide. These include:
1. Combination therapy: N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide can be combined with other anti-cancer agents to enhance their efficacy and overcome drug resistance.
2. Biomarker identification: Biomarkers can be identified to predict the response to N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide and optimize its clinical use.
3. Clinical trials: Further clinical trials can be conducted to evaluate the safety and efficacy of N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide in different types of cancer.
4. Drug delivery: Novel drug delivery systems can be developed to improve the bioavailability and efficacy of N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide.
5.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, pancreatic cancer, and leukemia. In preclinical studies, N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide has shown promising results in inhibiting tumor growth, metastasis, and drug resistance. In clinical trials, N-(4-chlorobenzyl)-4-(1-piperidinylmethyl)benzamide has demonstrated safety and efficacy in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-10-6-16(7-11-19)14-22-20(24)18-8-4-17(5-9-18)15-23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPAFHXIGQPFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(acetylamino)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4436569.png)



![4-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436606.png)
![methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4436619.png)
![11-(4-ethyl-1-piperazinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B4436622.png)
![4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436625.png)
![3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436636.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436661.png)
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
